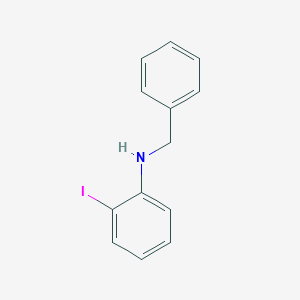

N-benzyl-2-iodoaniline

Cat. No. B1246856

Key on ui cas rn:

76464-99-8

M. Wt: 309.14 g/mol

InChI Key: OJTCPNVRJOFUKT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08791301B2

Procedure details

N-benzyl-2-iodoaniline was prepared using a system (FRX 200, Syrris Limited) including a microflow reactor. For this purpose, 329 mg (1.5 mmol) of 2-iodoaniline and 15 ml of dimethylformamide were added to the first storage unit of the system including the microflow reactor to dissolve the 2-iodoaniline, and then 112 mg (0.75 mmol) of cesium hydroxide was added thereto. Meanwhile, 156 μl (1.8 mmol) of allyl bromide and 15 ml of dimethylformamide were added to the second storage unit of the system, and then 112 mg (0.75 mmol) of cesium hydroxide was added thereto. The reactants included in the first and second storage units were transferred through the first and second flow channels to the mixing unit, and then transferred to the microflow reactor including microchannels through the third flow channel. The first and second flow channels could transfer 5 ml (2.5 ml for each flow channel) of the reactants to the microflow reactor. The microflow reactor was set at a capacity of 1 ml, a temperature of 236° C. and a pressure of 7 bar. The reactants in the first and second reactants were set such that they were passed through the first to third flow channels at a flow rate of 0.4 ml/min and introduced into the microflow reactor. Also, the residence time of the reactants in the microflow reactor was set to 2.5 minutes.

[Compound]

Name

FRX

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[I:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[OH-].[Cs+].[CH2:11](Br)[CH:12]=[CH2:13]>CN(C)C=O>[CH2:11]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[I:1])[C:12]1[CH:13]=[CH:5][CH:3]=[CH:2][CH:8]=1 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

FRX

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

329 mg

|

|

Type

|

reactant

|

|

Smiles

|

IC1=C(N)C=CC=C1

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

IC1=C(N)C=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

112 mg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Cs+]

|

Step Five

|

Name

|

|

|

Quantity

|

156 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)Br

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Six

|

Name

|

|

|

Quantity

|

112 mg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Cs+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 236° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

introduced into the microflow reactor

|

Outcomes

Product

Details

Reaction Time |

2.5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)NC1=C(C=CC=C1)I

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |